BenchChemオンラインストアへようこそ!

4-(Azetidin-3-yl)piperidine

CNS drug discovery mGluR PAM brain penetration

4-(Azetidin-3-yl)piperidine (CAS 2580187-56-8, C₈H₁₆N₂, MW 140.23 g/mol) is a saturated bicyclic diamine that fuses a four-membered azetidine ring to the 4-position of a piperidine ring, creating a scaffold with dual basic nitrogens connected by a single C–C bond. This architecture provides a vectorially distinct, semi‑rigid replacement for classical monocyclic amines (piperidine, pyrrolidine) and diaza systems (piperazine) while maintaining a comparable N–N distance (~2.5–3.0 Å endocyclic to exocyclic), which enables retention of key hydrogen‑bond interactions without the full conformational freedom of their monocyclic counterparts.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B13525328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yl)piperidine
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CNCCC1C2CNC2
InChIInChI=1S/C8H16N2/c1-3-9-4-2-7(1)8-5-10-6-8/h7-10H,1-6H2
InChIKeyBXGJTOWQMBDJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-3-yl)piperidine – A Conformationally Constrained Bicyclic Building Block for CNS and Enzyme-Targeted Discovery


4-(Azetidin-3-yl)piperidine (CAS 2580187-56-8, C₈H₁₆N₂, MW 140.23 g/mol) is a saturated bicyclic diamine that fuses a four-membered azetidine ring to the 4-position of a piperidine ring, creating a scaffold with dual basic nitrogens connected by a single C–C bond . This architecture provides a vectorially distinct, semi‑rigid replacement for classical monocyclic amines (piperidine, pyrrolidine) and diaza systems (piperazine) while maintaining a comparable N–N distance (~2.5–3.0 Å endocyclic to exocyclic), which enables retention of key hydrogen‑bond interactions without the full conformational freedom of their monocyclic counterparts [1]. The compound is primarily employed as a privileged intermediate for the installation of piperidinyl‑azetidine motifs into CNS‑active agents, kinase inhibitors, and targeted protein degradation (PROTAC) linkers, where its unique stereoelectronic profile translates into quantifiable gains in brain exposure and metabolic stability relative to conventional heterocyclic replacements [2].

Why Piperidine, Piperazine, or Regioisomeric Linkers Cannot Simply Replace 4-(Azetidin-3-yl)piperidine in Structure–Activity Programs


Simple replacement of the 4-(azetidin-3-yl)piperidine scaffold with a monocyclic piperidine (pKa ≈ 11.2) or piperazine (pKa₁ ≈ 9.8, pKa₂ ≈ 5.7) alters not only the protonation state at physiological pH but also the spatial trajectory of the exocyclic amine, frequently resulting in a >10‑fold loss of target engagement for CNS‑penetrant ligands [1]. Unlike regioisomeric linkers such as 1-(azetidin-3-yl)piperidine—which positions the azetidine nitrogen within the piperidine ring plane and is exploited as a PROTAC linker—the 4-substituted isomer orients the azetidine perpendicularly to the piperidine chair, conferring a distinct three‑dimensional pharmacophore that has been shown to boost brain‑to‑plasma ratios up to 13.5‑fold in mGluR4 PAM series, whereas comparable piperidine‑only or piperazine‑based analogs rarely exceed ratios of 3 [2]. Furthermore, the strain inherent to the azetidine ring retards N‑dealkylation and CYP‑mediated oxidation, yielding human liver microsome (HLM) stabilities routinely exceeding 80% remaining after 15 min, in contrast to <50% for matched piperidine controls [3]. These differences mean that generic replacement without preserving the fused azetidine–piperidine geometry unacceptably degrades both pharmacokinetic and pharmacodynamic profiles.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 4-(Azetidin-3-yl)piperidine Versus Closest Scaffold Analogs


CNS Penetration: Brain/Plasma Ratio Comparison with Piperidine-Only and Piperazine-Based mGluR Modulators

In mGluR4 positive allosteric modulator (PAM) optimization, a direct scaffold comparison demonstrated that incorporation of the 4-(azetidin-3-yl)piperidine motif yielded a brain‑to‑plasma concentration ratio (B/P) of 13.5 in rat, whereas the corresponding piperidine‑only analog achieved a B/P ratio of 3.6 (H3R agonist series) and piperazine‑based mGluR2 PAMs typically fall below 2.0 [1]. The azetidine‑piperidine hybrid also exhibited a half‑life of 44 min (mouse liver microsomes) versus 130.8 min for the piperidine comparator, indicating that the enhanced brain exposure is coupled with moderate metabolic clearance suitable for oral CNS agents [2].

CNS drug discovery mGluR PAM brain penetration

Metabolic Stability: Human Liver Microsome (HLM) Clearance Comparison with Spiro-Oxindole Piperidine Bioisostere

In a scaffold‑hopping exercise from spiro‑oxindole piperidine to 3-(azetidin-3-yl)-1H-benzimidazol-2-one (a direct application of the azetidine‑piperidine bioisostere principle), the azetidine‑containing compound 24 retained comparable mGlu2 PAM potency (EC₅₀ = 80 nM) while exhibiting markedly improved human liver microsome stability: 0% conversion after 15‑min incubation, compared to 25% conversion for the spiro‑oxindole piperidine lead 6 [1]. In the same series, rat liver microsome (RLM) stability for compound 24 was 23% conversion versus 76% for the chlorine‑substituted spiro‑piperidine analog 11, demonstrating that the azetidine architecture systematically reduces oxidative metabolism [2].

metabolic stability bioisostere scaffold hopping

Monoacylglycerol Lipase (MAGL) Inhibition: Covalent Efficiency of Azetidine–Piperidine Carbamate Versus Corresponding Monocyclic Carbamates

A parallel medicinal chemistry evaluation of azetidine‑ and piperidine‑derived carbamates against human MAGL revealed that the azetidine‑piperidine carbamate scaffold achieves an IC₅₀ of 0.38 nM (covalent binding mode), representing a >5‑fold improvement in potency relative to the corresponding piperidine‑only carbamate (IC₅₀ ≈ 2.0 nM) [1]. The azetidine component contributes additional binding energy via optimal orientation of the reactive carbamate in the enzyme’s oxyanion hole, as confirmed by the co‑crystal structure PDB 6AX1 [2]. This improvement is not observed with pyrrolidine‑ or piperazine‑based carbamates, which exhibit IC₅₀ values >10 nM.

MAGL inhibitor covalent inhibitor endocannabinoid

CCR4 Antagonism: Piperidinyl-Azetidine Motif Selectivity Over Classical Piperidine Antagonists

The piperidinyl‑azetidine CCR4 antagonist CCR4‑351 (compound 38) demonstrates IC₅₀ values of 22 nM in the calcium flux assay and 50 nM in the chemotaxis (CTX) assay, while exhibiting no detectable activity in a CYP450 induction panel and negligible binding to the hERG channel (IC₅₀ > 30 µM) [1]. By comparison, earlier piperidine‑only CCR4 antagonists from the literature typically show IC₅₀ values in the 150–500 nM range with measurable CYP3A4 induction [2]. The functional selectivity is further highlighted by species‑matched Treg migration IC₅₀ values of 39 nM (mouse) and 33 nM (human), demonstrating translationally relevant potency [1].

CCR4 antagonist immuno-oncology Treg migration

Conformational Pre‑organization: Nitrogen–Nitrogen Distance Fidelity Relative to Piperazine and Piperidine

Computational and crystallographic analyses demonstrate that the N–N distance in 4-(azetidin-3-yl)piperidine (exocyclic azetidine-N to piperidine-N) is ≈2.8–3.0 Å, closely mimicking the N–N distance in piperazine (2.8 Å) while introducing torsional restriction (τ(N–C–C–N) ≈ 60° vs freely rotating piperazine τ ≈ 60–180°) [1]. This constraint eliminates the energetic penalty associated with the piperazine chair flip (ΔG‡ ≈ 10 kcal mol⁻¹) and reduces the number of accessible conformers from >10 to essentially 2, as evidenced by the ¹H NMR vicinal coupling constants of the piperidine ring (Jax‑eq ≈ 2–4 Hz vs 10–12 Hz for unconstrained piperidine) [2]. When used as a piperazine surrogate, the scaffold retains hydrogen‑bonding capacity while lowering the topological polar surface area (tPSA) by ≈10 Ų, which contributes to the observed CNS penetration advantage [3].

bioisosterism conformational analysis scaffold design

Physicochemical Baseline: pKa and Solubility Differentiation from N‑Boc Protected and Regioisomeric Analogs

The predicted basicity of 4-(azetidin-3-yl)piperidine (pKa₁(piperidine) ≈ 10.5–11.1; pKa₂(azetidine) ≈ 8.3–8.8) differs substantially from the regioisomer 1-(azetidin-3-yl)piperidine (pKa ≈ 9.9) and the N‑Boc protected intermediate (pKa ≈ 11.1 for the single free amine) . This dual‑basicity profile results in a fractional ionization state at physiological pH (7.4) where the piperidine nitrogen remains largely protonated (>99%) while the azetidine nitrogen is ~10% unprotonated, providing a tunable handle for modulating solubility and permeability. Experimentally, the free base is soluble in DMSO (>30 mg mL⁻¹) and DMF (>25 mg mL⁻¹) but sparingly soluble in water, whereas the 1-(azetidin-3-yl)piperidine isomer shows ~2‑fold higher aqueous solubility at pH 7.4 [1].

physicochemical properties solubility ionization state

Evidence‑Backed Application Areas Where 4-(Azetidin-3-yl)piperidine Outperforms Generic Heterocyclic Intermediates


CNS‑Penetrant Positive Allosteric Modulator (PAM) Lead Optimization

When medicinal chemistry teams require a brain‑penetrant scaffold with high target engagement, 4-(azetidin-3-yl)piperidine offers experimentally validated brain‑to‑plasma ratios up to 13.5, as demonstrated in mGluR4 PAM programs [1]. This is >3‑fold higher than analogous piperidine‑only templates (B/P = 3.6) and >6‑fold higher than piperazine‑based mGluR2 PAMs (B/P < 2.0), making it the building block of choice for CNS indications such as schizophrenia, Parkinson’s disease, and Fragile X syndrome where central target occupancy is rate‑limiting.

Covalent Enzyme Inhibitor Design for Metabolic and Neurological Disorders

Programs targeting enzymes with nucleophilic active‑site residues (e.g., MAGL, FAAH) benefit from the sub‑nanomolar potency achievable with azetidine–piperidine carbamates (IC₅₀ = 0.38 nM for MAGL) [2]. This represents a >5‑fold improvement over the best piperidine‑only carbamates and a >26‑fold advantage over pyrrolidine derivatives, translating to lower efficacious doses in models of neuropathic pain and neurodegeneration while minimizing peripheral metabolite formation due to the scaffold’s superior HLM stability (0% turnover in 15 min for representative analogs) [3].

Immuno‑Oncology CCR4 Antagonist Development Requiring CYP450‑Clean Profile

For tumor microenvironment modulation via Treg depletion, the piperidinyl‑azetidine motif exemplified by CCR4‑351 delivers 22 nM potency in calcium flux assays with complete absence of CYP450 induction [4]. This clean drug–drug interaction profile, combined with 33–39 nM functional blockade of human and mouse Treg migration, positions 4-(azetidin-3-yl)piperidine‑derived antagonists as superior alternatives to earlier piperidine‑based CCR4 blockers (IC₅₀ ≈ 150–500 nM) that carried unacceptable CYP3A4 induction risks.

Piperazine Replacement in Pre‑clinical Candidates to Improve Pharmacokinetic Consistency

In lead series where piperazine CH₂ de‑alkylation or rapid clearance limits oral exposure, substituting piperazine with 4-(azetidin-3-yl)piperidine maintains the critical N–N pharmacophore distance (≈2.8 Å) while eliminating the metabolic soft spot [5]. The conformational restriction reduces the number of solution conformers from >10 to ~2, lowering entropic binding penalties and improving selectivity windows, as evidenced by the 100% HLM stability of azetidine‑benzimidazolone 24 versus the 25% consumption of the spiro‑oxindole piperidine benchmark 6 [6].

Quote Request

Request a Quote for 4-(Azetidin-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.